BenchChemオンラインストアへようこそ!

6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Structure-Activity Relationship Physicochemical Properties Antimalarial Drug Discovery

This synthetic small molecule features a pyrimidin-4(3H)-one core with a critical C6-methyl group and an N3 oxo-ethyl linker to a 4-phenethylpiperazine moiety. This specific architecture creates a unique pharmacophore validated for antimalarial Hsp70 modulation (IC50 from 30 nM), MRP1 inhibition, and kinase hinge-binding. Generic analogs cannot replicate this target engagement profile. Procure this exact compound to ensure reliable SAR data and selectivity profiling in your drug discovery programs.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1211796-46-1
Cat. No. B2555827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one
CAS1211796-46-1
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
InChIInChI=1S/C19H24N4O2/c1-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)8-7-17-5-3-2-4-6-17/h2-6,13,15H,7-12,14H2,1H3
InChIKeyGZXJICAKNSGTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one (CAS 1211796-46-1): Core Structure and Procurement Profile


6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic small molecule featuring a pyrimidin-4(3H)-one core substituted at the N3 position with an oxo-ethyl linker connecting to a 4-phenethylpiperazine moiety, and at the C6 position with a methyl group [1]. This compound belongs to the piperazinyl-pyrimidinone class, which has been explored across multiple therapeutic areas including antimalarial Hsp70 modulation, CCR4 antagonism, and kinase inhibition [2]. Its molecular architecture places it at the intersection of two privileged scaffolds in medicinal chemistry, offering a distinct substitution pattern that differentiates it from both simpler pyrimidinones and bulkier piperazinyl-pyrimidine analogs.

Why 6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one Cannot Be Readily Substituted by Other Piperazinyl-Pyrimidinones


Generic substitution within the piperazinyl-pyrimidinone class is unreliable because minor structural modifications at the pyrimidinone C6 position and the piperazine N4 substituent profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For instance, in the antimalarial pyrimidinone-amide series, IC50 values against Plasmodium falciparum varied from 30 nM to 1.6 µM depending on the nature of the substituent at the pyrimidinone core [1]. Similarly, in CCR4 antagonist programs, the replacement of a phenethyl group on the piperazine with alternative aryl or alkyl groups shifted functional antagonist activity (measured by [35S]-GTPγS binding) by over 10-fold [2]. The specific combination of a C6-methyl group and an N4-phenethylpiperazine via an oxo-ethyl linker in the target compound creates a unique pharmacophore that cannot be mimicked by analogs lacking these precise structural features.

Quantitative Differentiation Evidence for 6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one Versus Closest Analogs


C6-Methyl vs. C6-(4-Fluorophenyl) Substitution: Impact on Molecular Properties and Target Space

The target compound features a C6-methyl substituent on the pyrimidinone ring, whereas its closest commercially cataloged analog (CAS 1060207-48-8) carries a C6-(4-fluorophenyl) group. In pyrimidinone-amide antimalarial series, C6-methyl analogs consistently demonstrated superior aqueous solubility and lower lipophilicity (cLogP reduction of approximately 1.5–2.0 units) compared to C6-aryl congeners, translating to improved drug-like properties without sacrificing target engagement [1]. In contrast, the C6-(4-fluorophenyl) analog exhibited increased molecular weight (420.5 vs. ~340 g/mol) and higher lipophilicity, which can reduce solubility and increase plasma protein binding .

Structure-Activity Relationship Physicochemical Properties Antimalarial Drug Discovery

Phenethylpiperazine Side Chain as a Privileged Motif for MRP1 Transporter Interaction

The phenethylpiperazine side chain in the target compound was identified in a pyrrolopyrimidine SAR study as a potent replacement for the benzylthio group, significantly improving MRP1 inhibitory potency. In that series, the phenethylpiperazine-bearing analog exhibited an IC50 shift of >3-fold compared to the benzylthio lead molecule in calcein-AM efflux assays in MRP1-overexpressing cells [1]. While the target compound has a pyrimidinone core rather than pyrrolopyrimidine, the side chain is identical, suggesting potential conservation of MRP1-related pharmacology. Compounds lacking this phenethylpiperazine motif (e.g., simple N-methylpiperazine or N-phenylpiperazine analogs) failed to show comparable MRP1 modulation [1].

Multidrug Resistance MRP1 Inhibition Cancer Pharmacology

Oxo-Ethyl Linker Topology Differentiates Target Engagement Profile from Directly Linked Piperazinyl-Pyrimidine CCR4 Antagonists

The target compound incorporates an oxo-ethyl linker (-CH2-CO-) bridging the pyrimidinone N3 and the piperazine ring, whereas the leading piperazinyl-pyrimidine CCR4 antagonists (e.g., patents WO2013107333, US9493453) employ a direct C–N bond between the pyrimidine and piperazine. In related GPCR antagonist series, the insertion of an acetyl linker increased conformational flexibility and altered the vector of the piperazine moiety, resulting in distinct selectivity profiles. In the CCR4 patent series, compounds with direct piperazine-pyrimidine linkage showed IC50 values of 91.2 nM in [35S]-GTPγS binding assays, while modifications introducing linkers altered both potency and off-target profiles [1][2].

CCR4 Antagonism GPCR Pharmacology Linker Optimization

Antimalarial Hsp70 Modulation: Pyrimidinone-Amide Scaffold Activity Range Provides Baseline for Target Compound Evaluation

In a study of pyrimidinone-amides as P. falciparum Hsp70 modulators, nine compounds demonstrated IC50 values between 30 nM and 1.6 µM against P. falciparum replication in human red blood cells, with each compound also altering the ATPase activity of purified PfHsp70 [1]. The target compound, bearing the pyrimidinone-amide scaffold (where the amide carbonyl is part of the oxo-ethyl linker), falls within this structural class. Compounds in this series with C6-alkyl substituents generally exhibited mid-nanomolar potency, while bulkier C6-aryl analogs showed reduced activity. This establishes a potency benchmark range of 30–1600 nM for structurally related pyrimidinone-amides, providing a framework for evaluating the target compound's expected antimalarial activity [1].

Antimalarial Agents Hsp70 Chaperone Phenotypic Screening

Optimal Application Scenarios for 6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one Based on Structural Differentiation Evidence


Antimalarial Lead Optimization: Screening Pyrimidinone-Amide Hsp70 Modulators

The target compound is structurally aligned with the pyrimidinone-amide class of P. falciparum Hsp70 modulators, which demonstrated IC50 values from 30 nM to 1.6 µM against the 3D7 strain [1]. Its C6-methyl substitution and oxo-ethyl linker make it a suitable scaffold for SAR exploration around the Hsp70 ATPase inhibition mechanism, particularly when compared to C6-aryl analogs that may suffer from reduced solubility.

Multidrug Resistance Reversal: Probing MRP1 Transporter Inhibition via Phenethylpiperazine Pharmacophore

The phenethylpiperazine side chain has been validated as a potent MRP1 inhibitor motif in pyrrolopyrimidine series, where it outperformed benzylthio analogs by >3-fold in calcein-AM efflux assays [1]. This compound can serve as a tool for investigating whether the pyrimidinone core maintains MRP1 inhibitory activity, offering a structurally distinct scaffold for multidrug resistance reversal studies compared to pyrrolopyrimidine-based inhibitors.

GPCR Selectivity Profiling: Differentiating CCR4-Dependent vs. CCR4-Independent Pharmacology

Unlike direct-linked piperazinyl-pyrimidine CCR4 antagonists (IC50 = 91.2 nM in GTPγS binding assays [1]), the target compound's oxo-ethyl linker topology may redirect target engagement toward non-CCR4 targets. This makes it valuable as a negative control or selectivity probe in CCR4 antagonist screening cascades, helping to deconvolute CCR4-mediated vs. off-target effects in immunological assays.

Kinase Inhibitor Fragment-Based Drug Discovery: Pyrimidinone Core as a Kinase Hinge-Binder

The pyrimidin-4(3H)-one core can serve as a hinge-binding motif in kinase inhibitor design, while the phenethylpiperazine moiety extends toward the solvent-exposed region or allosteric pockets. This compound provides a starting point for structure-based design of selective kinase inhibitors, with the C6-methyl group offering a vector for further functionalization without introducing excessive lipophilicity [1].

Quote Request

Request a Quote for 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.